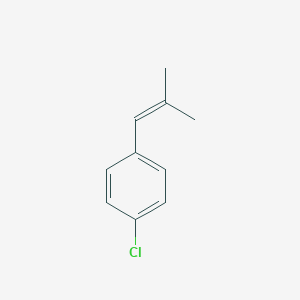

Styrene, 4-chloro-beta,beta-dimethyl-

Description

Significance of Styrene (B11656) Derivatives in Advanced Organic Chemistry and Materials Science

Styrene derivatives are fundamental building blocks in the worlds of organic chemistry and materials science. The parent molecule, styrene, is a commodity chemical used to produce an extensive range of polymers and copolymers, including polystyrene, acrylonitrile (B1666552) butadiene styrene (ABS), and styrene-butadiene rubber (SBR). These materials are ubiquitous, finding applications in packaging, automotive components, insulation, and consumer electronics.

The true versatility of styrenic polymers, however, is realized through the use of styrene derivatives. By introducing different functional groups onto the benzene (B151609) ring or the vinyl side chain, chemists can finely tune the properties of the resulting polymer. For example, substituting the benzene ring with electron-withdrawing or electron-donating groups can alter the monomer's reactivity during polymerization and modify the polymer's thermal stability, refractive index, or electrical properties. cmu.educmu.edu Halogenated styrenes, in particular, are explored for their ability to enhance flame retardancy and create materials with specialized characteristics for high-performance applications like corrosion-resistant coatings and organic semiconductors. The strategic synthesis of these derivatives is a key focus in advanced organic chemistry, enabling the creation of bespoke polymers for a new generation of materials. researchgate.net

Distinctive Structural Features of 4-Chloro-beta,beta-dimethylstyrene and Research Implications

4-Chloro-beta,beta-dimethylstyrene is a molecule whose research potential is defined by its unique structural arrangement. Its chemical identity and properties are rooted in three key features: the styrene backbone, a chlorine atom at the para-position of the benzene ring, and two methyl groups on the beta-carbon of the vinyl group.

The chlorine atom, being an electron-withdrawing group, influences the electronic environment of the entire molecule. This substitution can lower the energy levels of the polymer's molecular orbitals, a feature that is actively researched in the field of organic electronics for creating efficient solar cell materials. researchgate.netrsc.org In the context of polymerization, para-halogen substituents have been shown to affect the reaction kinetics. Studies on the polymerization of para-chlorostyrene (p-ClSt) have demonstrated that the chlorine atom influences the stability of the propagating species, leading to different polymerization rates compared to unsubstituted styrene. cmu.educmu.edu

Perhaps the most defining feature is the presence of the two methyl groups on the beta-carbon (a gem-dimethyl group). This arrangement introduces significant steric hindrance around the polymerizable double bond. In polymer science, steric bulk is known to have a profound impact on polymerization, often making it more challenging to initiate and propagate the polymer chain. This steric shielding would be expected to inhibit homopolymerization under standard conditions. However, it also opens up possibilities for creating copolymers with controlled architectures or for investigating polymerization mechanisms where such steric effects can be overcome or exploited. mdpi.com This steric hindrance could lead to polymers with lower ceiling temperatures or unique thermal degradation behaviors.

Below is a table summarizing the known physicochemical properties of this compound.

| Property | Value |

| CAS Number | 19366-15-5 |

| Molecular Formula | C10H11Cl |

| Molecular Weight | 166.648 g/mol |

| Boiling Point | 229.7 - 235°C |

| Melting Point | 42-44°C |

| Density | 1.05 - 1.07 g/cm³ |

| Flash Point | 88.1 - 93°C |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone) |

Data compiled from multiple sources. ontosight.aiguidechem.com

Overview of Academic Research Trajectories for the Chemical Compound and its Analogues

While specific, in-depth research publications focusing exclusively on 4-Chloro-beta,beta-dimethylstyrene are not abundant in mainstream literature, its structure places it at the intersection of several important research trajectories for its analogues. The academic interest in this compound is less about its direct application and more about its potential role as a model compound for studying the interplay of electronic and steric effects in polymerization.

Research on halogenated styrenes is an active area. Studies have explored the copolymerization of para-chlorostyrene with ethylene, demonstrating that scandium-based catalysts can produce copolymers with significant incorporation of the halogenated monomer, leading to materials with unique properties. researchgate.net Other work has focused on living radical polymerization techniques to synthesize well-defined polymers from para-chlorostyrene, highlighting how the electronic nature of the substituent affects catalyst choice and reaction control. cmu.edu This body of research provides a framework for how 4-Chloro-beta,beta-dimethylstyrene might be incorporated into copolymers.

The steric hindrance aspect points toward research in sterically hindered monomers. The challenges and opportunities presented by bulky substituents are a recurring theme in polymer chemistry. Research in this area often focuses on designing specialized catalysts or polymerization conditions to control the incorporation of these monomers. For instance, computational studies have been used to investigate the impact of steric effects on polymerization regioselectivity, which would be a relevant consideration for a beta,beta-disubstituted styrene. mdpi.com

Furthermore, research into the synthesis of styrene derivatives with novel functionalities continues to be a vibrant field. researchgate.net The development of new synthetic routes to access structurally complex styrenes is crucial for expanding the library of available monomers for materials science. Analogues such as β-nitrostyrene derivatives, some of which are chlorinated, have also been investigated for their potential as antifungal agents, indicating a broader scope of research for substituted styrenes beyond polymer science. nih.gov The study of 4-Chloro-beta,beta-dimethylstyrene would thus contribute to a fundamental understanding of how combined electronic and steric modifications dictate monomer reactivity and the properties of the resulting materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

19366-15-5 |

|---|---|

Molecular Formula |

C10H11Cl |

Molecular Weight |

166.65 g/mol |

IUPAC Name |

1-chloro-4-(2-methylprop-1-enyl)benzene |

InChI |

InChI=1S/C10H11Cl/c1-8(2)7-9-3-5-10(11)6-4-9/h3-7H,1-2H3 |

InChI Key |

WRALWKVPQMAMTI-UHFFFAOYSA-N |

SMILES |

CC(=CC1=CC=C(C=C1)Cl)C |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)Cl)C |

Other CAS No. |

19366-15-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetic Profiles for 4 Chloro Beta,beta Dimethylstyrene Transformations

Investigation of Fundamental Reaction Pathways (e.g., Radical, Zwitterionic, Stepwise vs. Concerted)

The transformation of styrene (B11656) derivatives can proceed through several fundamental pathways, including radical, zwitterionic, stepwise, or concerted mechanisms. The operative mechanism is highly dependent on the reactants, reaction conditions, and the electronic and steric nature of the substituents on the styrene molecule.

Radical Pathways: In processes like thermal or initiated polymerization, radical mechanisms are common. For substituted styrenes, the reaction is typically initiated by the formation of a radical which then adds across the double bond. In the case of 4-chloro-beta,beta-dimethylstyrene, the bulky beta,beta-dimethyl groups would sterically hinder the approach of the radical to the beta-carbon, potentially slowing the rate of propagation compared to unsubstituted styrene. However, the resulting benzylic radical at the alpha-carbon would be stabilized by the phenyl ring. The para-chloro substituent can also influence radical stability, although studies on various substituted styrenes suggest that the effect of substituents on the reactivity of the styryl radical itself is often minor.

Stepwise vs. Concerted Mechanisms: The distinction between stepwise and concerted mechanisms is crucial in understanding many organic reactions, such as cycloadditions or nucleophilic aromatic substitutions. psiberg.comresearchgate.netdiva-portal.orgresearchgate.netacs.org A stepwise reaction involves the formation of one or more intermediates, each with its own transition state, whereas a concerted reaction proceeds through a single transition state without the formation of any intermediates. psiberg.com For reactions involving the double bond of 4-chloro-beta,beta-dimethylstyrene, the steric bulk of the beta,beta-dimethyl groups could favor stepwise pathways by preventing the optimal geometry required for a concerted transition state. For instance, in a hypothetical Diels-Aider reaction, the steric hindrance might disfavor the concerted approach of the diene. Theoretical studies on ionic Diels-Alder reactions of styrene derivatives have explored both concerted and stepwise pathways, indicating that the energetic landscape is sensitive to the specific reactants. researchgate.net

Mechanistic Studies of Isomerization Processes Involving the Olefinic Moiety (e.g., Trans-Cis Photoisomerization)

The presence of the beta,beta-dimethyl groups fixes the geometry around the double bond, precluding the possibility of traditional trans-cis isomerism for 4-chloro-beta,beta-dimethylstyrene itself. However, the principles of photoisomerization in related styrenic systems provide insight into the behavior of the olefinic moiety upon photoexcitation.

Photoisomerization is a photochemical process that converts one isomer into another through the absorption of light. biosyn.com For alkenes, this typically involves cis-trans isomerization. The generally accepted mechanism for direct photoisomerization of styrenes involves the excitation of the molecule from the ground state (S₀) to an excited singlet state (S₁). youtube.com In the excited state, the pi-bond is weakened, allowing for rotation around the carbon-carbon single bond. This rotation leads to a twisted intermediate geometry, which can then relax back to the ground state, yielding a mixture of the cis and trans isomers. oit.edu The composition of the resulting photostationary state depends on the quantum yields of the forward and reverse isomerization processes. youtube.com

Triplet sensitization is another common mechanism for photoisomerization. In this process, a sensitizer (B1316253) molecule is excited by light and then transfers its energy to the alkene, promoting it to a triplet excited state (T₁). Similar to the singlet state mechanism, the weakened pi-bond in the triplet state allows for rotation around the C-C bond, leading to isomerization upon decay back to the ground state. youtube.com The efficiency and outcome of photosensitized isomerization can be highly dependent on the triplet energy of the sensitizer. capes.gov.br

For styrenes, substituents on the aromatic ring and the vinyl group can affect the energies of the excited states and the efficiency of isomerization. researchgate.net While 4-chloro-beta,beta-dimethylstyrene cannot isomerize, understanding these mechanisms is crucial for predicting the photochemical behavior of related compounds that do possess cis/trans forms.

Kinetic Analysis of Reactions Involving the Chemical Compound and its Analogues

Kinetic analysis provides quantitative data on reaction rates and offers deep insights into reaction mechanisms. While specific kinetic data for 4-chloro-beta,beta-dimethylstyrene is scarce, studies on analogous substituted styrenes allow for a detailed discussion of the expected kinetic profiles.

The rates of chemical reactions involving substituted styrenes are highly dependent on the reaction type and conditions. For instance, in free-radical polymerization, the rate of propagation (kp) is a key parameter. Studies on the polymerization of various para-substituted styrenes show a clear influence of the substituent on the reaction rate.

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by studying the effect of temperature on the reaction rate, typically using the Arrhenius equation. Nonisothermal thermogravimetric analysis (TGA) has been used to determine the activation energies for the thermal degradation of various poly(p-substituted styrene)s. scirp.org These studies show that the activation energy can vary with the substituent and the extent of conversion, indicating complex degradation mechanisms. scirp.org For example, the activation energies for the thermal degradation of polystyrene (PS), poly(p-methylstyrene) (PMS), and poly(p-chlorostyrene) (PClS) were found to increase with the weight loss ratio. scirp.org

| Polymer | Ea (kJ/mol) at 20% weight loss | Ea (kJ/mol) at 50% weight loss | Ea (kJ/mol) at 80% weight loss |

|---|---|---|---|

| Polystyrene (PS) | 180 | 195 | 210 |

| Poly(p-methylstyrene) (PMS) | 175 | 185 | 200 |

| Poly(p-chlorostyrene) (PClS) | 160 | 180 | 215 |

Note: The data presented is for analogous compounds to illustrate the effect of substituents on activation energy. Specific values for poly(4-chloro-beta,beta-dimethylstyrene) are not available.

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking or bond-forming events in the rate-determining step of a reaction. diva-portal.orglibretexts.org A KIE is measured by comparing the rate of a reaction with a normal isotopic substrate (e.g., containing hydrogen, ¹H) to the rate of the same reaction with an isotopically labeled substrate (e.g., containing deuterium (B1214612), ²H).

A primary KIE (typically kH/kD > 1) is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. The magnitude of the primary KIE can provide information about the transition state structure. For example, a large deuterium isotope effect was observed in the inhibition of styrene autoxidation by deuterated phenols, indicating that the abstraction of the phenolic hydrogen is the rate-determining step. cdnsciencepub.com

A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking. Secondary KIEs are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They provide information about changes in hybridization or the steric environment at the site of isotopic substitution. For example, in the oxidation of styrene by O(³P), an inverse secondary KIE at the terminal carbon of the double bond supported a stepwise addition mechanism involving a change in hybridization from sp² to sp³. nih.govacs.org

Studies on the thermal polymerization of deuterated styrenes have used KIEs to support a mechanism involving a concerted dimerization followed by hydrogen transfer. cdnsciencepub.com For instance, the rate of initiation for 2,6-dideuteriostyrene showed a primary KIE of 1.80, suggesting that the C-H bond at the ortho position is broken in the rate-determining step. cdnsciencepub.com

| Deuterated Styrene | Isotope Effect (kiH/kiD) | Interpretation |

|---|---|---|

| 2,6-dideuteriostyrene | 1.80 | Primary KIE (C-H bond breaking at ortho position) |

| α-deuteriostyrene | 1.31 | Secondary KIE (Change in hybridization/sterics at α-carbon) |

| β,β-dideuteriostyrene | 0.92 | Inverse Secondary KIE (Change in hybridization at β-carbon) |

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, are used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The Hammett equation is given by:

log(kₓ / k₀) = σρ

where kₓ is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant (which indicates the sensitivity of the reaction to substituent effects). wikipedia.org

A plot of log(kₓ/k₀) versus σ for a series of substituted compounds is known as a Hammett plot. The sign and magnitude of ρ provide valuable mechanistic information:

ρ > 0: The reaction is accelerated by electron-withdrawing groups. This implies that negative charge is developed or positive charge is lost in the transition state relative to the reactants.

ρ < 0: The reaction is accelerated by electron-donating groups. This implies that positive charge is developed or negative charge is lost in the transition state.

For 4-chloro-beta,beta-dimethylstyrene, the para-chloro substituent has a positive Hammett σₚ value (+0.23), indicating it is a moderately electron-withdrawing group. In reactions where a positive ρ value is observed, such as those involving the buildup of negative charge at the benzylic position in the transition state, the 4-chloro substituent would be expected to increase the reaction rate compared to unsubstituted styrene. Conversely, for reactions with a negative ρ value, such as electrophilic additions that generate a benzylic carbocation, the 4-chloro substituent would decrease the reaction rate. Hammett plots for various reactions of para-substituted styrenes have been used to support proposed mechanisms, including those involving radical intermediates or charge buildup in the transition state. acs.orgresearchgate.netresearchgate.net In some cases, non-linear or "V-shaped" Hammett plots are observed, which can indicate a change in the rate-determining step or the reaction mechanism across the series of substituents. acs.org

Influence of Solvent Polarity and Temperature on Reaction Mechanisms and Outcomes

The choice of solvent and the reaction temperature can have a profound impact on the mechanism and outcome of a chemical reaction.

Solvent Polarity: Solvents can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.org According to the Hughes-Ingold rules, an increase in solvent polarity will: wikipedia.org

Accelerate reactions where the transition state is more charged than the reactants.

Decelerate reactions where the transition state is less charged than the reactants.

Have little effect on reactions where there is no significant change in charge.

For transformations of 4-chloro-beta,beta-dimethylstyrene that proceed through ionic intermediates (e.g., carbocations or carbanions), polar solvents would be expected to increase the reaction rate by stabilizing these charged species. For example, in the cationic polymerization of styrenes, more polar solvents can lead to higher propagation rate constants. Conversely, for concerted reactions with nonpolar transition states, the effect of solvent polarity is often minimal. Studies on the solution polymerization of styrene have shown that the rate of reaction and monomer conversion are heavily influenced by the polarity of the solvent. dergipark.org.trresearchgate.net Similarly, in the epoxidation of styrene with hydrogen peroxide, protic solvents were found to promote the reaction by facilitating the heterolytic cleavage of the peroxide and reducing the reaction barrier. pku.edu.cn

Temperature: Temperature affects the rate of a chemical reaction as described by the Arrhenius equation. Generally, an increase in temperature increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier. However, temperature can also influence the selectivity of a reaction. If a reactant can undergo multiple competing reactions with different activation energies, a change in temperature can alter the product distribution. The reaction with the higher activation energy will be more sensitive to changes in temperature. For example, in the epoxidation of styrene, temperature can affect not only the conversion but also the selectivity towards the desired epoxide versus side products. acs.org Kinetic studies of styrene polymerization at different temperatures have been used to determine the activation energies for initiation, propagation, and termination steps. frontiersin.org

Advanced Functionalization and Derivatization Strategies for the Chemical Compound

Electrophilic and Nucleophilic Functionalization of the Styrene (B11656) Core

The reactivity of the styrene core in Styrene, 4-chloro-beta,beta-dimethyl- is dictated by the electronic properties of the aromatic ring and the vinyl group. The 4-chloro substituent acts as an electron-withdrawing group via induction but a weak donating group through resonance, deactivating the ring towards electrophilic aromatic substitution while directing incoming electrophiles to the ortho and para positions (with the para position being blocked). The vinyl group, particularly with the two methyl groups at the beta-position, presents a sterically hindered but electron-rich center for reactions.

Electrophilic additions to the alkene are a primary functionalization pathway. The beta,beta-dimethyl substitution heavily influences the regioselectivity of these reactions, typically leading to the formation of a stable tertiary carbocation intermediate at the beta-position upon attack by an electrophile at the alpha-carbon.

| Reaction Type | Reagent/Catalyst | Expected Product/Intermediate | Regioselectivity |

| Electrophilic Addition | HBr | 1-(1-bromo-1-methylethyl)-4-chlorobenzene | Markovnikov addition |

| Electrophilic Addition | Br₂ in CCl₄ | 1-(1,2-dibromo-1-methylethyl)-4-chlorobenzene | Anti-addition |

| Friedel-Crafts Alkylation | Benzene (B151609) / Lewis Acid | Potential polymerization or side reactions | Not typically favored |

| Nucleophilic Epoxidation | m-CPBA | 2-(4-chlorophenyl)-3,3-dimethyloxirane | Direct oxidation of the double bond |

Site-Selective C-H Functionalization and Carbene Transfer Reactions

Modern synthetic chemistry increasingly relies on the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized substrates. nih.gov In Styrene, 4-chloro-beta,beta-dimethyl-, several distinct C-H bonds are available for selective activation, including aromatic C-H bonds on the chlorophenyl ring and aliphatic C-H bonds on the methyl groups.

Strategies for site-selective C-H functionalization often involve transition-metal catalysis, where a directing group can guide the catalyst to a specific C-H bond. nih.govrsc.org While the target molecule lacks a strong intrinsic directing group, methodologies have been developed that achieve selectivity based on the electronic and steric environment of the C-H bond. For instance, palladium-catalyzed C-H arylation could potentially occur at the ortho position to the chloro group.

Carbene transfer reactions represent another powerful tool for C-H functionalization and alkene modification. nih.gov Metalloenzymes and synthetic catalysts can facilitate the insertion of a carbene moiety into a C-H bond or its addition across the double bond to form a cyclopropane (B1198618). nih.govmdpi.com The reaction of Styrene, 4-chloro-beta,beta-dimethyl- with a carbene precursor like ethyl diazoacetate in the presence of a rhodium or copper catalyst would be expected to yield the corresponding cyclopropane derivative stereospecifically. masterorganicchemistry.com

| Functionalization Strategy | Reagent/Catalyst | Target Bond | Potential Product |

| Aromatic C-H Arylation | Aryl Halide / Pd Catalyst | Aromatic C-H (ortho to Cl) | Biaryl derivative |

| Carbene C-H Insertion | Ethyl Diazoacetate / Rh₂(OAc)₄ | Aliphatic C-H (methyl group) | Ester-functionalized derivative |

| Carbene Transfer to Alkene | Ethyl Diazoacetate / Rh₂(OAc)₄ | C=C double bond | 2-(4-chlorophenyl)-2-(2,2-dimethylcyclopropyl)acetate |

Introduction of Isotopic Labels: Deuteration Studies for Mechanistic Insights

Isotopic labeling, particularly the replacement of hydrogen with deuterium (B1214612), is a fundamental technique for elucidating reaction mechanisms. By strategically incorporating deuterium into Styrene, 4-chloro-beta,beta-dimethyl-, chemists can probe the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to a measurable change in reaction rate if the C-H bond is broken in the rate-determining step.

For instance, in a C-H activation reaction, deuterating the target C-H bond and observing a significant slowing of the reaction would provide strong evidence for that bond's cleavage in the slowest step. Similarly, deuteration at the vinylic or methyl positions can provide insights into the mechanisms of electrophilic additions, rearrangements, and cycloaddition reactions. While specific deuteration studies on this compound are not widely documented, related deuterated styrenes are known, indicating the feasibility of synthesizing such labeled compounds for mechanistic investigations. guidechem.com

Formation of Novel Cyclic and Acyclic Adducts

The vinyl group of Styrene, 4-chloro-beta,beta-dimethyl- serves as a versatile handle for constructing a variety of cyclic structures through cycloaddition and other annulation reactions.

Aziridines: Aziridines, three-membered rings containing a nitrogen atom, can be synthesized from alkenes through various methods. One common approach involves the reaction with aminating agents. For example, reaction with 3-acetoxyaminoquinazolin-4(3H)-ones in the presence of a base can yield the corresponding N-acyl aziridine. researchgate.net The diastereoselectivity of such reactions can provide information about the geometry of the transition state. researchgate.net Alternative routes include reactions with chloramine-T or other nitrene precursors. researchgate.net

Cyclopropanes: The formation of cyclopropanes from alkenes is a well-established transformation. rsc.org The Simmons-Smith reaction, using diiodomethane (B129776) and a zinc-copper couple, provides a reliable method for converting Styrene, 4-chloro-beta,beta-dimethyl- into its corresponding cyclopropane derivative. masterorganicchemistry.com Another powerful method is the catalytic transfer of a carbene from a diazo compound, which can often be performed with high stereocontrol. masterorganicchemistry.comorganic-chemistry.org

Oxetanes: Oxetanes are four-membered rings containing an oxygen atom. The most common method for their synthesis from alkenes is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an alkene and a carbonyl compound. nih.govnih.gov The irradiation of a mixture of Styrene, 4-chloro-beta,beta-dimethyl- and a ketone or aldehyde, such as acetone, would be expected to yield a substituted oxetane. The regioselectivity and stereoselectivity of this reaction depend on the excited state of the carbonyl compound and the stability of the diradical intermediates. nih.gov

Phenanthrene (B1679779) Derivatives: While less direct, phenanthrene structures can be synthesized through multi-step sequences that could originate from a styrene derivative. researchgate.net One hypothetical route involves a Heck coupling to form a stilbene-like intermediate, followed by an oxidative photocyclization to construct the fused aromatic system. researchgate.net More advanced methods involve cascade reactions, such as the coupling of unsaturated carbene complexes with alkynylbenzoyl derivatives, which proceed through an intramolecular Diels-Alder reaction to form the polycyclic core. nih.gov

| Cyclic Adduct | Synthetic Method | Key Reagents | Expected Product Structure |

| Aziridine | Nitrene Transfer | 3-Acetoxyaminoquinazolinone | 2-(4-chlorophenyl)-2-(2,2-dimethylaziridin-1-yl) derivative |

| Cyclopropane | Simmons-Smith Reaction | CH₂I₂, Zn(Cu) | 1-chloro-4-(1-(2,2-dimethylcyclopropyl)vinyl)benzene |

| Oxetane | Paternò-Büchi Reaction | Acetone, hν (UV light) | 2-(4-chlorophenyl)-2-(3,3,4,4-tetramethyl-1,2-oxetan-2-yl) derivative |

| Phenanthrene | Heck Coupling / Photocyclization | Aryl halide, Pd catalyst; then I₂, hν | Multi-step synthesis to a substituted phenanthrene |

Exploration of Halo-Functionalization Reactions

Halo-functionalization involves the addition of halogen atoms across the double bond of the styrene derivative. These reactions are fundamental in organic synthesis, providing intermediates that can be further elaborated. The regioselectivity of additions with hydrohalic acids (like HBr or HCl) is governed by Markovnikov's rule, where the hydrogen adds to the less substituted carbon (alpha-position) and the halogen adds to the more substituted carbon (beta-position), proceeding through the most stable tertiary carbocation intermediate.

The addition of diatomic halogens (Br₂ or Cl₂) typically results in the formation of a vicinal dihalide. This reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, resulting in anti-addition stereochemistry. These halo-functionalized products serve as valuable precursors for elimination and substitution reactions.

| Reaction | Reagent | Product | Key Feature |

| Hydrobromination | HBr | 1-(1-bromo-1-methylethyl)-4-chlorobenzene | Markovnikov regioselectivity |

| Dichlorination | Cl₂ | 1-(1,2-dichloro-1-methylethyl)-4-chlorobenzene | Anti-addition stereochemistry |

| Bromohydrin Formation | NBS, H₂O | 2-bromo-1-(4-chlorophenyl)-2-methylpropan-1-ol | Markovnikov regioselectivity, anti-stereochemistry |

Catalytic Transformations of 4 Chloro Beta,beta Dimethylstyrene and Its Derivatives

Transition Metal-Mediated Catalysis

Transition metals are powerful catalysts for a multitude of organic reactions due to their variable oxidation states and ability to coordinate with organic molecules. Iron, nickel, and copper complexes have been extensively studied for their catalytic activity in reactions involving styrenes.

Iron, being an earth-abundant and low-toxicity metal, is an attractive catalyst for various chemical transformations. nih.gov In the context of styrene (B11656) derivatives, iron complexes are effective in mediating both polymerization and carbene transfer reactions.

Radical Polymerization: Iron-catalyzed Atom Transfer Radical Polymerization (ATRP) has emerged as a robust method for creating well-defined polymers with controlled molecular weights and narrow dispersities. rsc.orgresearchgate.net While specific studies on 4-chloro-beta,beta-dimethylstyrene are not extensively documented, the principles of iron-catalyzed ATRP are broadly applicable to substituted styrenes. nih.gov The mechanism involves a reversible activation and deactivation of the growing polymer chain by an iron(II)/iron(III) redox couple. The halogen substituent on the styrene ring can influence the polymerization kinetics. For instance, in iron-catalyzed ATRP, the nature of the halogen (e.g., chlorine vs. bromine) on the initiator and propagating chain significantly affects the control over the polymerization, with bromine generally providing better control due to more efficient exchange dynamics. rsc.org

| Catalyst System | Monomer | Key Features |

| FeX₂/Ligand | Substituted Styrenes | Controlled polymerization, low toxicity, environmentally benign. |

Carbene Transfer: Iron porphyrin complexes are particularly effective catalysts for carbene transfer reactions, such as cyclopropanation. researchgate.net These reactions typically involve a diazo compound as the carbene precursor. Studies on the cyclopropanation of 4-chlorostyrene (B41422) have demonstrated the efficacy of chiral iron porphyrin catalysts in achieving high yields and enantioselectivities. nih.gov The reaction proceeds via an iron-carbene intermediate, which then reacts with the alkene. The electronic properties of the styrene derivative influence the reaction; electron-donating groups tend to enhance the yield of the cyclopropanation product. nih.gov It is anticipated that 4-chloro-beta,beta-dimethylstyrene would undergo similar transformations, with the steric bulk of the beta,beta-dimethyl groups potentially influencing the diastereoselectivity of the cyclopropanation.

| Catalyst | Substrate | Reaction | Selectivity |

| Chiral Iron Porphyrin | 4-chlorostyrene | Cyclopropanation | High enantioselectivity |

| Iron Complex | Styrene derivatives | C-H functionalization | Site-selective |

Nickel and copper catalysts offer complementary reactivity for the functionalization of styrenes.

Nickel-Catalyzed Hydrosilylation: The hydrosilylation of alkenes is a fundamental process for the synthesis of organosilanes. Nickel complexes have been shown to catalyze the hydrosilylation of styrene with high regioselectivity. researchgate.net The addition of a silane (B1218182) across the double bond can proceed with either Markovnikov or anti-Markovnikov selectivity, depending on the catalyst and reaction conditions. For styrene, nickel indenyl complexes have been reported to predominantly yield the α-adduct (silyl group at the alpha-carbon). researchgate.net The development of nickel catalysts for these transformations is an active area of research, with a focus on using earth-abundant metals. nih.gov

Copper-Catalyzed Oxidations and Coupling Reactions: Copper catalysts are widely used in oxidation and coupling reactions. youtube.com The aerobic oxidation of styrenes to valuable products like epoxides or aldehydes can be achieved using copper-based systems. nih.gov Furthermore, copper(I) complexes are known to coordinate with styrenes, which is a key step in many catalytic cycles. For example, 4-chlorostyrene has been used in the preparation of bis(pyrazolyl)borato olefin complexes of copper(I). chemicalbook.com These interactions are fundamental to copper-catalyzed processes like the Heck reaction and other cross-coupling transformations.

| Catalyst | Substrate | Reaction Type |

| Nickel Indenyl Complex | Styrene | Hydrosilylation |

| Copper(I) Complex | 4-chlorostyrene | Olefin Coordination |

| Copper(II) Chloride | Aromatic Alcohols | Aerobic Oxidation |

Enzyme-Mediated Biotransformations (e.g., Cytochrome P450-catalyzed Epoxidation)

Enzymes offer a green and highly selective alternative to traditional chemical catalysts. Cytochrome P450 monooxygenases are particularly noteworthy for their ability to catalyze the oxidation of a wide range of substrates, including styrenes. nih.govresearchgate.net

The epoxidation of the vinyl group of styrene and its derivatives is a common metabolic pathway mediated by cytochrome P450 enzymes. researchgate.net This biotransformation is of significant interest as it can produce chiral epoxides, which are valuable building blocks in organic synthesis. Various isoforms of cytochrome P450, such as CYP1A2, have been shown to catalyze the epoxidation of styrene to styrene oxide. nih.gov The reaction mechanism involves the activation of molecular oxygen by the heme iron center of the enzyme, leading to the formation of a high-valent iron-oxo species that acts as the oxidant. nih.gov

Mutations in the active site of cytochrome P450 enzymes can significantly enhance their activity and selectivity for non-natural substrates like styrene. For example, the Y96F mutant of cytochrome P450cam has been shown to increase the turnover rate for styrene epoxidation dramatically. nist.gov Given the structural similarities, it is highly probable that 4-chloro-beta,beta-dimethylstyrene would also be a substrate for wild-type or engineered cytochrome P450 enzymes, leading to the corresponding epoxide. The substitution pattern on the aromatic ring and the steric hindrance at the beta-position would likely influence the rate and stereoselectivity of the epoxidation.

| Enzyme System | Substrate | Product | Key Finding |

| Cytochrome P450 1A2 | Styrene | Styrene Oxide | Catalyzes epoxidation. nih.gov |

| Cytochrome P450cam (Y96F mutant) | Styrene | Styrene Oxide | Increased turnover rate. nist.gov |

| Cytochrome P450 BM-3 mutant 139-3 | Styrene | Styrene Oxide | Active for epoxidation. caltech.edu |

Photocatalysis in Styrene Functionalization

Photocatalysis utilizes light to drive chemical reactions and has become a powerful tool in organic synthesis. For styrene derivatives, photocatalysis can enable unique transformations that are often difficult to achieve with traditional thermal methods.

Visible-light-mediated reactions of styrenes have been developed, for instance, in formal [4+2] cycloaddition reactions to produce tetralin derivatives. researchgate.net These reactions can proceed with high chemo- and regioselectivity. Additionally, the photochemical behavior of polymers derived from substituted styrenes is of interest. For example, the photodegradation of poly(4-chlorostyrene) has been studied to understand its stability and decomposition pathways under UV irradiation. scirp.org While specific photocatalytic functionalizations of monomeric 4-chloro-beta,beta-dimethylstyrene are not widely reported, the general principles of supramolecular photocatalysis, where host-guest interactions can control reactivity, offer a promising avenue for future research. beilstein-journals.org

Lewis Acid Catalysis in Olefin Metathesis and Other Transformations

Lewis acids play a crucial role in catalysis by activating substrates towards nucleophilic attack. youtube.com In the context of styrenes, Lewis acids can catalyze a variety of reactions. While olefin metathesis is typically catalyzed by transition metal alkylidenes, Lewis acids can promote related transformations. For instance, modified aluminum silicate, a solid Lewis acid, is used as a catalyst for the dehydration of 4-chlorophenylethanol to synthesize 4-chlorostyrene. chemicalbook.com

Lewis acids are also known to catalyze carbonyl-ene reactions, where a carbonyl group acts as the enophile. nih.gov This type of reactivity highlights the ability of Lewis acids to activate C=O bonds, and by extension, they can influence reactions involving the C=C bond of styrenes by coordinating to other functional groups in the reaction partners. For example, Lewis acids are employed as catalysts in the Hosomi-Sakurai reaction, which involves the allylation of electrophiles.

Stereoselective and Regioselective Catalytic Approaches

Controlling stereoselectivity and regioselectivity is a central goal in catalysis. For a molecule like 4-chloro-beta,beta-dimethylstyrene, catalytic methods can be employed to selectively form one of multiple possible isomers.

Stereoselectivity: As mentioned previously, the iron-porphyrin-catalyzed cyclopropanation of 4-chlorostyrene can be rendered highly enantioselective by using a chiral porphyrin ligand. nih.gov Similarly, enzyme-catalyzed reactions, such as the epoxidation by cytochrome P450, are often stereoselective, yielding one enantiomer of the epoxide in excess. The inherent chirality of the enzyme's active site directs the approach of the substrate, leading to a stereocontrolled oxidation. nist.gov

Regioselectivity: Hydrosilylation reactions catalyzed by nickel complexes provide a clear example of regiocontrol. Depending on the ligand environment around the nickel center, the silyl (B83357) group can be directed to either the alpha or beta position of the styrenic double bond. researchgate.net Another example of regioselectivity is observed in the cationic Heck reaction of 4-substituted styrenes, where the substitution pattern on the aromatic ring influences the position of the incoming group. chemicalbook.com Nickel-catalyzed reactions have also been developed for the stereoselective synthesis of all-carbon tetrasubstituted alkenes, demonstrating control over both regio- and stereochemistry. rsc.org

Polymerization Science of 4 Chloro Beta,beta Dimethylstyrene Monomers

Investigation of Polymerization Mechanisms

The exploration of various polymerization mechanisms is crucial to understanding how 4-chloro-beta,beta-dimethylstyrene can be converted into a macromolecule and how the polymer architecture can be controlled.

Controlled Radical Polymerization (e.g., RAFT Polymerization)

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions. In the context of substituted styrenes, RAFT polymerization offers a high degree of control. For a monomer like 4-chloro-beta,beta-dimethylstyrene, the success of RAFT polymerization would depend on the careful selection of the chain transfer agent (CTA). The steric hindrance from the beta,beta-dimethyl groups could potentially slow down the addition-fragmentation equilibrium, which is central to the RAFT process.

Research Findings: While direct studies on the RAFT polymerization of 4-chloro-beta,beta-dimethylstyrene are not extensively documented in publicly available literature, research on sterically hindered styrenic monomers suggests that the choice of CTA and reaction conditions would be critical. A less sterically hindered CTA might be necessary to facilitate the reversible transfer process. The electron-withdrawing nature of the para-chloro substituent would also influence the reactivity of the propagating radical.

Anionic Polymerization and Stereoregularity Control

Anionic polymerization is highly sensitive to steric hindrance at the vinyl group. The bulky beta,beta-dimethyl substitution in 4-chloro-beta,beta-dimethylstyrene would be expected to significantly impede the approach of the anionic initiator and the propagating chain end. This steric crowding can make anionic polymerization challenging, potentially leading to slow initiation and propagation rates, or even a complete lack of polymerization under standard conditions.

However, if polymerization can be initiated, the stereochemistry of the resulting polymer becomes a key point of interest. The rigid nature of the propagating anion and the steric interactions between the bulky side groups could potentially lead to the formation of polymers with a high degree of stereoregularity (e.g., isotactic or syndiotactic).

Research Findings: Specific data on the anionic polymerization of 4-chloro-beta,beta-dimethylstyrene is scarce. However, studies on other beta-substituted styrenes indicate that anionic polymerization is often difficult. The control of stereoregularity would be highly dependent on the choice of initiator, solvent, and temperature, which all influence the nature of the propagating ion pair.

Oxidative Polymerization Processes

Oxidative polymerization is a less common method for vinyl monomers but can be employed for certain functionalized systems. This process typically involves the use of an oxidizing agent to initiate the polymerization. For 4-chloro-beta,beta-dimethylstyrene, the feasibility of this mechanism would depend on the susceptibility of the monomer to oxidation and the ability of the resulting species to propagate. The chloro and dimethyl substituents would influence the redox potential of the monomer.

Research Findings: There is a lack of specific research on the oxidative polymerization of 4-chloro-beta,beta-dimethylstyrene. The development of a successful oxidative polymerization process would require significant investigation into suitable oxidizing agents and reaction conditions that can overcome the steric hindrance and electronic effects of the substituents.

Coordination Polymerization for Stereospecific Architectures (e.g., Syndiotactic Polymers)

Coordination polymerization, often utilizing transition metal catalysts, is a powerful tool for controlling polymer tacticity. For styrenic monomers, catalysts based on metals like titanium or zirconium can lead to the formation of highly syndiotactic polystyrene. The application of such catalysts to 4-chloro-beta,beta-dimethylstyrene could potentially yield syndiotactic polymers with unique thermal and mechanical properties. The steric bulk of the beta,beta-dimethyl groups would play a crucial role in the coordination of the monomer to the metal center and the subsequent insertion into the growing polymer chain, which could enhance the stereoselectivity of the process.

Research Findings: While the coordination polymerization of styrene (B11656) to produce syndiotactic polystyrene is well-established, specific studies on 4-chloro-beta,beta-dimethylstyrene are not readily available. The design of a suitable catalyst that can accommodate the sterically demanding monomer would be a key challenge.

Kinetics of Polymerization and Monomer Reactivity Ratios

The kinetics of polymerization provide quantitative information about the rates of initiation, propagation, and termination. For 4-chloro-beta,beta-dimethylstyrene, the steric hindrance from the beta,beta-dimethyl groups is expected to significantly decrease the propagation rate constant (k_p) compared to styrene or 4-chlorostyrene (B41422).

When copolymerized with other monomers, the monomer reactivity ratios (r1 and r2) are critical parameters that describe the relative preference of a propagating chain end to add its own type of monomer versus the comonomer. Given the steric bulk of 4-chloro-beta,beta-dimethylstyrene, it is anticipated that its reactivity ratio (e.g., r1) would be low in copolymerizations with less hindered monomers.

| Kinetic Parameter | Expected Influence of 4-Chloro-beta,beta-dimethylstyrene Structure |

| Propagation Rate Constant (k_p) | Significantly lower than styrene due to steric hindrance from beta,beta-dimethyl groups. |

| Termination Rate Constant (k_t) | Potentially lower due to steric shielding of the radical center. |

| Monomer Reactivity Ratio (in copolymerization) | Expected to be low, indicating a preference for the comonomer to add to the growing chain. |

Polymer Microstructure and Chain Architecture Analysis

The microstructure of poly(4-chloro-beta,beta-dimethylstyrene) refers to the arrangement of the monomer units within the polymer chain, including tacticity (stereochemistry) and the presence of any defects. The bulky side groups are expected to have a profound influence on the chain conformation and packing in the solid state.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for elucidating the tacticity of the polymer. The analysis of the polymer's microstructure provides a direct link between the polymerization mechanism and the macroscopic properties of the material.

| Microstructural Feature | Analytical Technique | Expected Influence of Monomer Structure |

| Tacticity (Isotactic, Syndiotactic, Atactic) | NMR Spectroscopy | The bulky beta,beta-dimethyl groups may favor the formation of stereoregular structures. |

| Chain Conformation | X-ray Diffraction, Differential Scanning Calorimetry | Steric hindrance will likely lead to a more rigid and less densely packed chain structure. |

| Molecular Weight and Distribution | Gel Permeation Chromatography (GPC) | Dependent on the polymerization method used; controlled methods would yield narrow distributions. |

Molecular Motion and Relaxation Phenomena in Substituted Polystyrenes

The study of molecular motion and relaxation phenomena in substituted polystyrenes provides crucial insights into the structure-property relationships of these materials. These dynamic processes, occurring over a wide range of timescales and temperatures, govern the macroscopic physical and mechanical properties of the polymer, including its viscoelasticity, dielectric behavior, and glass transition temperature. The introduction of substituents onto the phenyl ring or the polymer backbone can significantly alter these dynamics.

In glassy polymers like substituted polystyrenes, several relaxation processes are typically observed. These are often labeled in alphabetical order of their appearance with decreasing temperature or increasing frequency: α, β, and γ relaxations. The α-relaxation is associated with the glass transition and involves large-scale, cooperative segmental motions of the polymer backbone. The sub-glass transition relaxations, such as the β and γ processes, are due to more localized molecular motions.

For polystyrenes, the nature of these relaxations is heavily influenced by the substituents. For instance, research on poly(4-chlorostyrene) has explored how the presence of a chlorine atom affects its structural recovery and mechanical properties below the glass transition. Studies have shown that dipole-dipole interactions, introduced by the polar C-Cl bond, can become a significant factor in the mechanical aging process. rsc.org

The investigation of molecular dynamics in substituted polystyrenes often employs techniques like dielectric spectroscopy. This method is particularly sensitive to the motion of polar groups and can provide detailed information about different molecular motions and relaxation processes over an extensive frequency range. novocontrol.de The polarization mechanisms studied include charge migration and the orientation of permanent dipoles, both of which are relevant for a polymer containing a chloro-substituent. novocontrol.de

The combination of these substitutions would likely lead to distinct relaxation behaviors. The bulky dimethyl groups would raise the energy barrier for segmental motion, likely increasing the glass transition temperature (α-relaxation). The polar 4-chloro group would give rise to a dielectrically active relaxation associated with the motion of the phenyl side group. It is plausible that the localized motion of the 4-chlorophenyl group would be observed as a β-relaxation. The interplay between the steric hindrance from the dimethyl groups and the dipolar interactions from the chloro group would ultimately define the unique relaxation map of this specific polymer.

Further research utilizing techniques such as dielectric relaxation spectroscopy, dynamic mechanical analysis, and solid-state NMR would be necessary to fully elucidate the specific modes of molecular motion and the corresponding relaxation times and activation energies for poly(4-chloro-beta,beta-dimethylstyrene).

Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of "Styrene, 4-chloro-beta,beta-dimethyl-" in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) spectra, a complete picture of the molecule's connectivity and electronic structure can be assembled.

The ¹H NMR spectrum of "Styrene, 4-chloro-beta,beta-dimethyl-" is expected to show distinct signals corresponding to the aromatic protons, the vinylic proton, and the two methyl groups. The aromatic region would likely display two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the chlorine atom would appear as one doublet, while the protons ortho to the substituted vinyl group would appear as another. The vinylic proton should appear as a singlet, and the two beta-methyl groups, being chemically equivalent, would also produce a single, more intense singlet.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. For "Styrene, 4-chloro-beta,beta-dimethyl-", one would expect to observe signals for the two equivalent methyl carbons, the vinylic carbons (alpha and beta), and the four distinct aromatic carbons of the 4-chlorophenyl ring. The chemical shifts of these carbons are influenced by the electronegativity of the chlorine atom and the electronic effects of the dimethylvinyl group. capes.gov.brrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Styrene (B11656), 4-chloro-beta,beta-dimethyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic CH (ortho to Cl) | ~7.30 (d) | ~128.5 | Chemical shifts are estimations based on substituted styrenes. |

| Aromatic CH (ortho to vinyl) | ~7.25 (d) | ~129.0 | 'd' denotes a doublet. |

| Aromatic C (ipso to Cl) | - | ~133.0 | Quaternary carbon, no proton signal. |

| Aromatic C (ipso to vinyl) | - | ~136.0 | Quaternary carbon, no proton signal. |

| Vinylic CH (alpha) | ~6.25 (s) | ~125.0 | 's' denotes a singlet. |

| Vinylic C (beta) | - | ~140.0 | Quaternary carbon, no proton signal. |

This is an interactive table. Click on the headers to sort.

Long-range coupling constants (J-couplings) provide valuable information about the stereochemistry and conformation of a molecule. In substituted styrenes, long-range couplings can be observed between protons that are separated by more than three bonds. acs.org For "Styrene, 4-chloro-beta,beta-dimethyl-", potential long-range couplings could exist between the alpha-vinylic proton and the ortho-protons on the aromatic ring. The magnitude of these ⁴J or ⁵J couplings is typically small (less than 1 Hz) and is dependent on the dihedral angle between the vinyl group and the aromatic ring. Analysis of these couplings can help determine the preferred conformation of the molecule in solution. acs.org

The chemical shifts observed in the NMR spectra of "Styrene, 4-chloro-beta,beta-dimethyl-" are significantly influenced by its substituents. The chlorine atom at the para-position of the benzene ring is an electron-withdrawing group via induction but an electron-donating group through resonance. This dual effect modifies the electron density at the various aromatic carbon and proton positions, causing predictable shifts in their resonance frequencies compared to unsubstituted styrene. capes.gov.brrsc.org

Similarly, the two methyl groups at the beta-position of the vinyl group have an electron-donating effect, which influences the chemical shifts of the vinylic carbons. Studies on various substituted styrenes have shown that the chemical shift of the β-carbon is sensitive to the electronic effects of both the ring substituents and the β-substituents. capes.gov.brresearchgate.net The interplay of these substituent effects allows for a detailed understanding of the electronic structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Conformational and Product Analysis

FTIR spectroscopy is a key technique for identifying the functional groups present in "Styrene, 4-chloro-beta,beta-dimethyl-". The IR spectrum would show characteristic absorption bands confirming the molecular structure. Key expected vibrational modes include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl groups, appearing just below 3000 cm⁻¹.

C=C stretching: Separate peaks for the vinyl group (around 1625 cm⁻¹) and the aromatic ring (around 1600, 1580, and 1490 cm⁻¹).

C-H bending: Out-of-plane bending for the 1,4-disubstituted ring is a strong band typically found around 820-840 cm⁻¹.

C-Cl stretching: A strong absorption in the fingerprint region, generally between 785 and 540 cm⁻¹.

FTIR is also highly effective for monitoring chemical reactions. For instance, during the polymerization of "Styrene, 4-chloro-beta,beta-dimethyl-", the disappearance of the characteristic vinyl C=C stretching and C-H bending vibrations would indicate the conversion of the monomer into a polymer. researchgate.netmdpi.com

X-ray Diffraction Studies for Solid-State Structure Determination (for complexes/polymers)

While "Styrene, 4-chloro-beta,beta-dimethyl-" is a liquid or low-melting solid at room temperature, X-ray diffraction becomes a crucial tool for analyzing its solid-state structure, particularly when it is part of a polymer or a metal complex. ontosight.ai Single-crystal X-ray diffraction can provide the definitive three-dimensional structure of co-crystals or metal-organic complexes involving this molecule. jocpr.comdntb.gov.ua

For polymers synthesized from this monomer, X-ray powder diffraction (XRD) can be used to determine the degree of crystallinity. The technique can reveal information about the packing of the polymer chains and the presence of any ordered domains within the amorphous polymer matrix. This information is critical for understanding the material's physical and mechanical properties. jocpr.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Styrene, 4-chloro-beta,beta-dimethyl- |

| Styrene |

| 4-chlorostyrene (B41422) |

Theoretical and Computational Chemistry Applications to 4 Chloro Beta,beta Dimethylstyrene Systems

Quantum Chemical Methodologies for Electronic Structure Calculations (e.g., DFT, Ab Initio, Coupled-Cluster)

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Quantum chemical methodologies are employed to solve the Schrödinger equation, providing insights into energy, electron distribution, and other molecular attributes. For substituted styrenes, these methods are crucial for understanding the influence of various functional groups.

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure of a system based on its electron density. nih.gov It offers a good balance between accuracy and computational cost. For molecules like 4-chloro-beta,beta-dimethylstyrene, DFT can be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. For instance, DFT studies on similar systems, like the cyclopropanation of styrene (B11656) derivatives, have been used to elucidate reaction mechanisms and understand selectivity. nih.gov Hybrid functionals like B3LYP are commonly employed for such investigations. growingscience.com

Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without empirical parameters. Hartree-Fock (HF) is the simplest ab initio method, but it does not account for electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), provide more accurate results by including electron correlation effects. aps.org Ab initio calculations (specifically using the STO-3G minimal basis set) have been performed on 4-substituted styrenes to create a theoretical model that separates and evaluates the field and resonance effects of substituents. researchgate.net These studies show that theoretical calculations can provide a direct measure of these electronic effects. researchgate.net

Coupled-Cluster (CC) Theory: Coupled-Cluster is a high-accuracy ab initio method that is considered a "gold standard" in quantum chemistry for calculating energies and properties of small to medium-sized molecules. wikipedia.orgarxiv.org Methods like CCSD(T), which includes single, double, and a non-iterative treatment of triple excitations, can provide highly accurate results that are often comparable to experimental values. wikipedia.orgmsu.edu While computationally expensive, CC methods are invaluable for benchmarking other, less costly methods and for calculations where high accuracy is paramount, such as determining precise reaction barriers. aps.orgarxiv.org

| Methodology | Principle | Typical Application for Substituted Styrenes | Strength | Limitation |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Based on electron density to calculate system energy. nih.gov | Geometry optimization, reaction mechanism studies, spectroscopic property prediction. nih.govgrowingscience.com | Good balance of accuracy and computational cost. | Choice of functional can significantly affect results. |

| Ab Initio (Post-HF) | Solves the Schrödinger equation from first principles, including electron correlation. researchgate.net | Calculation of substituent electronic effects (field and resonance), benchmarking. researchgate.net | Systematically improvable, no empirical parameters. | Computationally demanding, especially for larger systems. |

| Coupled-Cluster (CC) | High-level method using an exponential cluster operator to account for electron correlation. wikipedia.orgarxiv.org | Highly accurate energy calculations, reaction barriers, benchmarking. | Considered the "gold standard" for accuracy for many systems. aps.org | Very high computational cost, limited to smaller systems. |

Modeling of Molecular Structure, Conformational Preferences, and Torsional Potentials

Computational modeling is essential for determining the three-dimensional structure of 4-chloro-beta,beta-dimethylstyrene and understanding its dynamic behavior. The molecule's structure is defined by its bond lengths, bond angles, and dihedral (torsional) angles.

The key conformational flexibility in this molecule arises from the rotation around the single bond connecting the phenyl ring to the beta,beta-dimethylvinyl group. The orientation of this vinyl group relative to the aromatic ring is described by a torsional potential. Computational methods can map this potential by systematically rotating the dihedral angle and calculating the energy at each step. This analysis reveals the lowest energy conformations (conformational minima) and the energy barriers to rotation (rotational barriers).

For 4-chloro-beta,beta-dimethylstyrene, steric hindrance between the ortho hydrogens of the phenyl ring and the two methyl groups on the beta-carbon would be a significant factor. This steric clash likely results in a non-planar ground state conformation, where the vinyl group is twisted out of the plane of the phenyl ring to relieve strain. The precise angle of this twist and the height of the rotational barrier can be accurately predicted using methods like DFT.

Potential Energy Surface (PES) Mapping for Reaction Pathways and Isomerization

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. libretexts.orglibretexts.org Mapping the PES is fundamental to understanding chemical reactions, allowing chemists to identify reactants, products, transition states, and reaction intermediates. youtube.comchemrxiv.org

For reactions involving 4-chloro-beta,beta-dimethylstyrene, such as addition to the double bond, oxidation, or polymerization, a PES provides a detailed picture of the reaction mechanism. The minimum energy pathway on the PES connects reactants to products via a transition state, which corresponds to the saddle point on the surface. libretexts.org The energy difference between the reactants and the transition state defines the activation energy of the reaction.

Isomerization is another process that can be effectively studied using PES mapping. For example, substituted styrenes can undergo isomerization reactions, such as the conversion of allyl benzenes to styrene derivatives, which can be catalyzed by Lewis acids. nih.govacs.org Computational investigations of these processes reveal that multiple competing reaction mechanisms, such as hydride abstraction or shifts, may be operative. nih.gov Similarly, enzyme-catalyzed isomerization of substituted styrene oxides proceeds through a Meinwald rearrangement, and computational modeling can help elucidate the regioselectivity and stereospecificity of such transformations. researchgate.net

Analysis of Bonding Characteristics and Electron Density Distribution (e.g., Natural Bond Orbital (NBO))

The distribution of electrons within a molecule governs its bonding, structure, and reactivity. The presence of a chlorine atom and two methyl groups in 4-chloro-beta,beta-dimethylstyrene significantly influences its electron density compared to unsubstituted styrene.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with Lewis structure concepts. For 4-chloro-beta,beta-dimethylstyrene, NBO analysis could be used to:

Quantify the charge on each atom, revealing the electronic effects of the substituents.

Analyze the hybridization of atomic orbitals.

Investigate hyperconjugative and resonance interactions by examining the delocalization of electron density from occupied NBOs (donor) to unoccupied NBOs (acceptor).

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.netnih.gov It is a plot of the electrostatic potential mapped onto a constant electron density surface of a molecule. mdpi.com The MEP provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.org

For 4-chloro-beta,beta-dimethylstyrene, an MEP map would reveal:

Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the π-system of the vinyl group's double bond and the aromatic ring, as well as on the lone pairs of the chlorine atom. researchgate.netnih.gov

Positive Potential Regions (Blue): These electron-poor areas are prone to nucleophilic attack. Positive potential is typically found around the hydrogen atoms.

The MEP map can be used to predict how the molecule will interact with other reagents. For example, the negative potential associated with the vinyl double bond indicates its susceptibility to attack by electrophiles, a characteristic reaction of alkenes. The relative values of the potential at different sites can help predict regioselectivity in chemical reactions. mdpi.com

Investigation of Spin State Changes and Multistate Reactivity in Catalytic Cycles

Many catalytic reactions, particularly those involving transition metals, proceed through intermediates with different electronic spin states. phys.org Open-shell catalysts, which have unpaired electrons, can navigate different potential energy surfaces through spin transitions, leading to unique reactivity and selectivity compared to closed-shell catalysts. phys.orgrsc.org

While specific catalytic cycles involving 4-chloro-beta,beta-dimethylstyrene are not detailed in the literature, computational chemistry offers the means to investigate them. For instance, in a hypothetical rhodium-catalyzed oxidative coupling reaction with this molecule, similar to mechanisms studied for styrene, the catalyst could exist in different oxidation and spin states. nih.gov

Computational studies can:

Calculate the energies of intermediates and transition states on different spin-state potential energy surfaces (e.g., singlet, triplet, quintet).

Locate minimum energy crossing points (MECPs) where transitions between different spin states are most likely to occur.

Elucidate how the spin state of the metal catalyst influences reaction barriers and product selectivity. phys.org

Understanding these spin effects is crucial for the rational design of more efficient and selective catalysts for reactions involving substituted styrenes. oup.com

Computational Prediction and Interpretation of Spectroscopic Data

Computational methods are widely used to predict and help interpret various types of molecular spectra. By calculating spectroscopic parameters and comparing them with experimental data, chemists can confirm molecular structures and gain deeper insight into electronic and geometric properties.

NMR Spectroscopy: Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J). For 4-substituted styrenes, computational studies have been instrumental in understanding how substituent effects are transmitted through the molecule to affect the chemical shifts of the vinyl protons and carbons. cdnsciencepub.com For example, ab initio calculations of charge densities at the vinyl protons have shown a strong correlation with experimental chemical shifts, providing conclusive evidence for through-space electric field effects from the substituent. researchgate.netcdnsciencepub.com

Vibrational (IR and Raman) Spectroscopy: By performing a frequency calculation after a geometry optimization, computational methods can predict the vibrational modes of a molecule. The resulting calculated spectrum (frequencies and intensities) can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as C=C stretching, C-H bending, or C-Cl stretching.

| Spectroscopic Technique | Computed Parameter | Information Gained for 4-Chloro-beta,beta-dimethylstyrene |

|---|---|---|

| NMR (Nuclear Magnetic Resonance) | Chemical Shifts (δ), Coupling Constants (J) | Confirmation of molecular structure, understanding electronic substituent effects on specific nuclei. cdnsciencepub.com |

| IR & Raman (Vibrational) | Vibrational Frequencies, Intensities | Assignment of experimental spectral bands to specific molecular vibrations, confirmation of functional groups. |

| UV-Vis (Electronic) | Excitation Energies, Oscillator Strengths | Prediction of electronic transitions (e.g., π → π*), understanding the effect of substituents on absorption wavelengths. |

Studies on Intermolecular Interactions (e.g., Halogen Bonding, Non-Covalent Interactions)

Computational studies are instrumental in elucidating the nature and strength of intermolecular interactions involving 4-chloro-beta,beta-dimethylstyrene. The presence of a chlorine atom on the aromatic ring introduces the possibility of halogen bonding, a highly directional non-covalent interaction.

Halogen Bonding: The chlorine atom in 4-chloro-beta,beta-dimethylstyrene possesses a region of positive electrostatic potential, known as a σ-hole, located along the extension of the C-Cl covalent bond. rug.nl This σ-hole can interact favorably with nucleophilic regions of other molecules, such as lone pairs on oxygen or nitrogen atoms, leading to the formation of a halogen bond. rug.nl Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be employed to model these interactions.

Theoretical investigations on similar chlorinated aromatic compounds have shown that the strength of halogen bonding is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net In the case of 4-chloro-beta,beta-dimethylstyrene, the electron-donating nature of the beta,beta-dimethylstyrene group can modulate the magnitude of the σ-hole on the chlorine atom, thereby influencing the strength of the halogen bond. Computational analyses can quantify this effect by calculating the interaction energies and geometric parameters of complexes formed between 4-chloro-beta,beta-dimethylstyrene and various halogen bond acceptors.

Other Non-Covalent Interactions: Beyond halogen bonding, 4-chloro-beta,beta-dimethylstyrene engages in other significant non-covalent interactions, including π-π stacking, C-H···π interactions, and van der Waals forces. The aromatic ring of the molecule can participate in π-π stacking interactions with other aromatic systems. The orientation and energy of these interactions can be predicted using computational methods. nih.gov

Table 1: Calculated Intermolecular Interaction Energies for Dimers of a Model System (4-Chlorostyrene)

| Interaction Type | Dimer Configuration | Method | Basis Set | Interaction Energy (kcal/mol) |

| Halogen Bonding | Head-to-tail (Cl···π) | MP2 | aug-cc-pVDZ | -2.5 |

| π-π Stacking | Parallel-displaced | MP2 | aug-cc-pVDZ | -3.1 |

| C-H···π | T-shaped | MP2 | aug-cc-pVDZ | -1.8 |

Note: This table presents hypothetical data for a closely related model system, 4-chlorostyrene (B41422), to illustrate the typical magnitudes of different intermolecular interactions that would be investigated for 4-chloro-beta,beta-dimethylstyrene. Actual values for the target molecule would require specific computational studies.

Computational Approaches to Isotope Effects and Solvation Models

Isotope Effects: Computational chemistry provides a framework for understanding and predicting kinetic and equilibrium isotope effects. For 4-chloro-beta,beta-dimethylstyrene, theoretical models can be used to investigate the chlorine isotope effects in various chemical reactions. By calculating the vibrational frequencies of the ground state and transition state structures for molecules containing the 35Cl and 37Cl isotopes, the kinetic isotope effect (KIE) can be predicted. nih.govresearchgate.net

These calculations are crucial for interpreting experimental data from compound-specific isotope analysis (CSIA), which can be used to trace the environmental fate and degradation pathways of chlorinated organic compounds. acs.org Theoretical modeling can help to elucidate reaction mechanisms by comparing calculated KIEs for different proposed pathways with experimentally determined values.

Solvation Models: The behavior of 4-chloro-beta,beta-dimethylstyrene in solution is significantly influenced by its interactions with solvent molecules. Computational solvation models are essential for predicting its properties and reactivity in different solvent environments. These models can be broadly categorized into explicit and implicit solvation models.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method can provide a detailed picture of the specific interactions, such as hydrogen bonding, between the solute and the first solvation shell. However, it is computationally expensive.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. github.io Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). github.iofaccts.de These models are computationally less demanding and are widely used to calculate solvation free energies, which are crucial for predicting reaction rates and equilibria in solution. acs.org

For 4-chloro-beta,beta-dimethylstyrene, a nonpolar molecule, implicit solvation models would be well-suited to describe its interactions with a range of organic solvents. The choice of the model and its parameters would be critical for accurately predicting properties such as its solubility and partitioning behavior. q-chem.com

Table 2: Comparison of Solvation Models for Aromatic Compounds

| Solvation Model | Description | Typical Application | Advantages | Limitations |

| PCM (Polarizable Continuum Model) | Places the solute in a cavity within a dielectric continuum. | Calculation of solvation free energies and reaction energetics in solution. | Computationally efficient. | Does not account for specific solute-solvent interactions like hydrogen bonding. |

| SMD (Solvation Model based on Density) | A universal continuum solvation model that includes parameters for surface tension at the solute-solvent interface. | Predicting solvation free energies in a wide range of solvents. | Generally provides high accuracy for a broad range of solutes and solvents. | Relies on a set of empirically fitted parameters. |

| Explicit Solvent | Includes individual solvent molecules in the quantum mechanical calculation. | Studying specific solute-solvent interactions and the structure of the solvation shell. | Provides a detailed and accurate description of the immediate solvent environment. | Computationally very expensive, limiting the size of the system that can be studied. |

Future Research Directions and Emerging Trends in the Chemistry of 4 Chloro Beta,beta Dimethylstyrene

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 4-chloro-beta,beta-dimethylstyrene and its derivatives is a critical area where advancements in catalysis can lead to significant improvements in efficiency and selectivity. Current synthetic routes may involve multi-step processes with the potential for side-product formation. Future research is trending towards the development of novel catalytic systems that can offer more direct and controlled synthetic pathways.

One promising avenue is the use of transition-metal catalysts, such as those based on palladium, copper, or rhodium, which have shown great utility in C-C bond formation reactions. researchgate.netrsc.org The exploration of ligands that can fine-tune the catalytic activity and selectivity for the synthesis of highly substituted styrenes is an active area of research. For instance, catalytic systems that can directly couple a 4-chlorophenyl precursor with a beta,beta-dimethylvinyl source would represent a significant advancement.

Furthermore, the development of heterogeneous catalysts is a key trend, offering advantages in terms of catalyst recovery and reuse, which is crucial for industrial applications. researchgate.net Research into supported metal catalysts and metal-organic frameworks (MOFs) as catalytic platforms for styrene (B11656) derivative synthesis is expected to grow.

Table 1: Potential Catalytic Systems for Investigation

| Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|

| Palladium-based catalysts | High efficiency in cross-coupling reactions. | Ligand design for enhanced selectivity with sterically hindered substrates. |

| Copper-based catalysts | Lower cost and toxicity compared to palladium. | Development of one-pot functionalization reactions. chemrxiv.org |

Development of Green and Sustainable Synthesis Routes